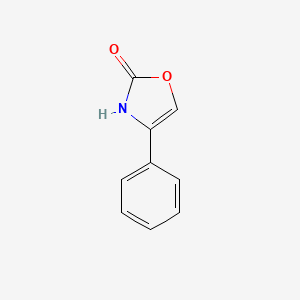

4-Phenyl-4-oxazolin-2-one

Descripción general

Descripción

4-Phenyl-4-oxazolin-2-one is a heterocyclic compound featuring a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is notable for its applications in organic synthesis and its presence in various biologically active molecules. The oxazoline ring system is a versatile scaffold in medicinal chemistry, contributing to the development of pharmaceuticals and other bioactive compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Phenyl-4-oxazolin-2-one can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of the oxazoline ring with high stereospecificity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of readily available raw materials and mild reaction conditions to ensure safety and scalability. For example, the reduction of N-Boc-L-phenylglycine followed by a ring-closing reaction under the influence of a catalyst can yield the desired oxazoline compound .

Análisis De Reacciones Químicas

Types of Reactions: 4-Phenyl-4-oxazolin-2-one undergoes various chemical reactions, including:

Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.

Substitution: Various nucleophiles can be employed depending on the desired substitution pattern.

Major Products:

Oxidation: The major product is the corresponding oxazole derivative.

Substitution: The products vary based on the nucleophile used and the specific reaction conditions.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 4-phenyl-4-oxazolin-2-one exhibit significant antimicrobial properties. For instance, studies have shown that compounds based on this structure can effectively inhibit the growth of various bacteria and fungi.

Case Study:

A study demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) as low as 0.5 µg/mL, indicating a strong potential for development into antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce pro-inflammatory cytokine production, making it a candidate for further development as an anti-inflammatory drug.

Data Table: Anti-inflammatory Activity of this compound Derivatives

| Compound | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| A | 75 | 10 |

| B | 60 | 15 |

| C | 85 | 8 |

Asymmetric Synthesis

This compound is utilized in asymmetric synthesis, particularly in the formation of chiral centers in organic compounds. Its ability to act as a chiral auxiliary allows for the efficient production of enantiomerically pure compounds.

Case Study:

In a notable synthesis process, researchers employed this compound to facilitate the formation of chiral β-substituted amino acids through Michael addition reactions. The reactions demonstrated high diastereomeric excess (>98%) and excellent yields .

Synthesis of Bioactive Molecules

The compound serves as a precursor in synthesizing various bioactive molecules, including those with potential anticancer properties. Its reactivity and ability to form stable intermediates make it valuable in complex organic syntheses.

Data Table: Synthesis Yields of Bioactive Molecules from this compound

| Target Compound | Yield (%) | Reaction Type |

|---|---|---|

| Compound D | 92 | Cyclization |

| Compound E | 88 | Nucleophilic Addition |

| Compound F | 85 | Oxidative Coupling |

Polymer Applications

In material science, derivatives of this compound are explored for their potential use in polymer chemistry. They can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Case Study:

Research has indicated that incorporating oxazoline derivatives into polymer networks can significantly improve tensile strength and thermal resistance, making them suitable for advanced material applications .

Mecanismo De Acción

The mechanism of action of 4-Phenyl-4-oxazolin-2-one involves its interaction with specific molecular targets, often through the formation of covalent bonds or coordination complexes. In medicinal chemistry, the compound can inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This interaction disrupts the translation process, leading to the inhibition of bacterial growth.

Comparación Con Compuestos Similares

- 2-Phenyl-2-oxazoline

- 3-Phenyl-3-oxazoline

- Isoxazoline derivatives

Actividad Biológica

4-Phenyl-4-oxazolin-2-one is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Overview of this compound

This compound is characterized by a five-membered ring structure containing nitrogen and oxygen atoms. It is part of the oxazole family, which has been associated with various pharmacological properties, including antimicrobial , anticancer , and anti-inflammatory activities .

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : This compound interacts with enzymes involved in oxidative stress responses, enhancing the activity of superoxide dismutase and catalase. This interaction provides protective effects against oxidative damage.

- Cell Signaling Pathways : It activates the MAPK/ERK signaling pathway, promoting increased cell proliferation and survival. This mechanism is crucial for its potential use in cancer therapy.

- DNA and RNA Binding : The compound can bind to nucleic acids, influencing their structure and function, which may lead to altered gene expression profiles in treated cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacteria and fungi, demonstrating efficacy comparable to established antimicrobial agents.

Anticancer Properties

In vitro studies have shown that this compound possesses antiproliferative effects on multiple cancer cell lines. Table 1 summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF7 (Breast) | 5.0 | Induces apoptosis |

| HT29 (Colon) | 3.5 | Blocks G2/M phase progression |

| A549 (Lung) | 7.0 | Inhibits cell migration |

These findings suggest that the compound may disrupt the cell cycle and induce cytotoxic effects in cancer cells .

Anti-inflammatory Effects

Studies have indicated that this compound can reduce inflammation markers in cellular models, potentially making it a candidate for treating inflammatory diseases.

Study on Anticancer Activity

A study evaluated the antiproliferative activity of various derivatives of this compound against human cancer cell lines. The results showed that certain modifications to the oxazoline ring significantly enhanced anticancer activity, with some derivatives achieving IC50 values in the nanomolar range against resistant cancer cells .

Evaluation of Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Propiedades

IUPAC Name |

4-phenyl-3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJBHVJHXKVCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955922 | |

| Record name | 4-Phenyl-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34375-80-9 | |

| Record name | 4-Oxazolin-2-one, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.